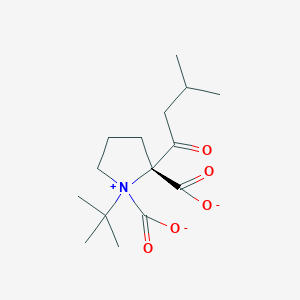
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of tertiary butyl esters. These compounds are known for their significant applications in synthetic organic chemistry due to their stability and reactivity. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with tert-butyl and 3-methylbutanoyl groups.
Vorbereitungsmethoden
The synthesis of 1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate can be achieved through various synthetic routes. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial production methods often utilize similar flow microreactor systems due to their scalability and efficiency. These systems allow for continuous production, which is advantageous for large-scale manufacturing.
Analyse Chemischer Reaktionen
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:
tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate: This compound also contains a tert-butyl group and a 3-methylbutanoyl group but differs in the ring structure.
tert-Butyl 1-(3-methylbutanoyl)pyrrolidine-2-carboxylate: This compound is similar but lacks the second carboxylate group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carboxylate groups, which contribute to its distinct reactivity and applications.
Eigenschaften
Molekularformel |
C15H24NO5- |
|---|---|
Molekulargewicht |
298.35 g/mol |
IUPAC-Name |
(2R)-1-tert-butyl-2-(3-methylbutanoyl)pyrrolidin-1-ium-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-10(2)9-11(17)15(12(18)19)7-6-8-16(15,13(20)21)14(3,4)5/h10H,6-9H2,1-5H3,(H-,18,19,20,21)/p-1/t15-,16?/m1/s1 |
InChI-Schlüssel |
VJCLWFDEYVCJMO-AAFJCEBUSA-M |
Isomerische SMILES |
CC(C)CC(=O)[C@]1(CCC[N+]1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Kanonische SMILES |
CC(C)CC(=O)C1(CCC[N+]1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


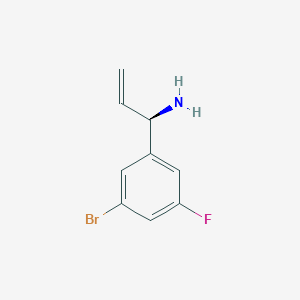
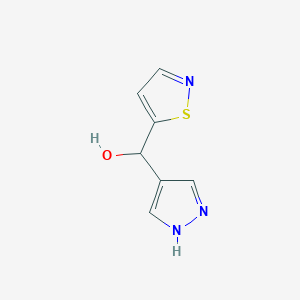
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13056733.png)
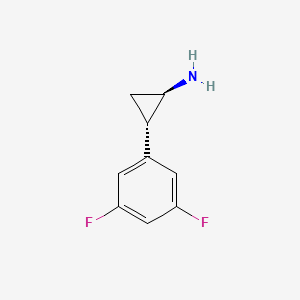
![ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate](/img/structure/B13056753.png)
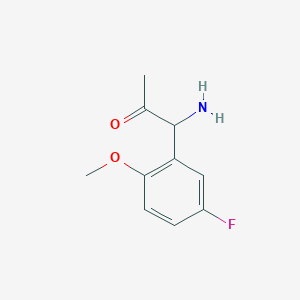
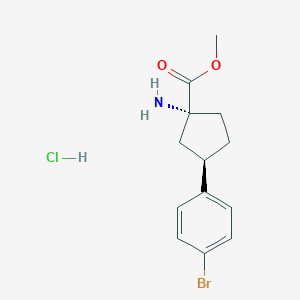
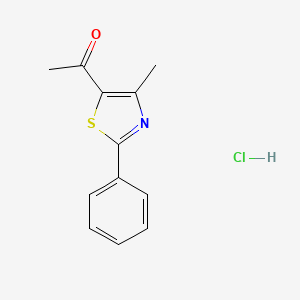
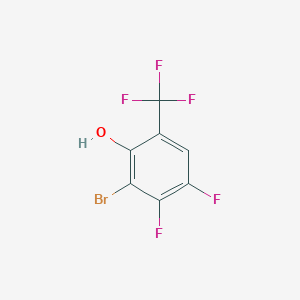
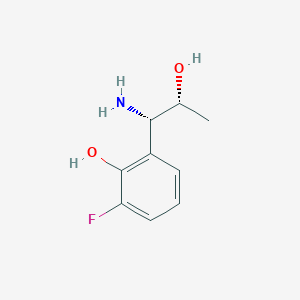
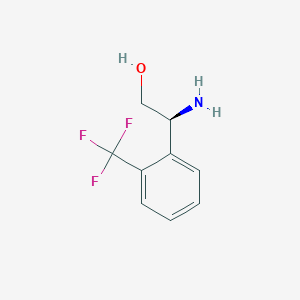
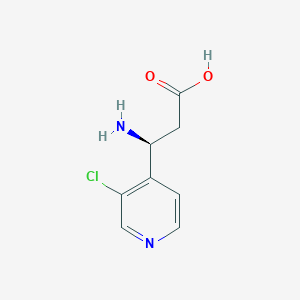
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)
